![molecular formula C14H29N3O2 B4900491 ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate, also known as EDP-239, is a compound with potential therapeutic applications in the treatment of various neurological disorders. It belongs to the class of piperidinecarboxylate derivatives and is a selective antagonist of the sigma-1 receptor.
Mechanism of Action
Ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate is a selective antagonist of the sigma-1 receptor, which is a chaperone protein that plays a role in regulating various cellular functions, including calcium signaling, protein folding, and mitochondrial function. By blocking the sigma-1 receptor, this compound can modulate these cellular functions and exert its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, increasing neurotrophic factor levels, and modulating neurotransmitter systems. These effects contribute to its neuroprotective and cognitive-enhancing properties.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate is its selectivity for the sigma-1 receptor, which allows for more precise targeting of this receptor compared to other sigma receptor ligands. However, one limitation is that its synthesis method is complex and may require specialized equipment and expertise.
Future Directions
Future research on ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate could focus on its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective effects and explore its potential as a drug candidate for clinical use.
In conclusion, this compound is a compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective antagonism of the sigma-1 receptor allows for more precise targeting of this receptor, and its neuroprotective and cognitive-enhancing properties make it a promising drug candidate for further research.
Synthesis Methods
The synthesis of ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate involves the reaction of 1-piperidinecarboxylic acid with N,N-dimethylaminoethyl chloride, followed by the addition of ethyl chloroformate and triethylamine. The resulting compound is then purified by column chromatography to obtain this compound with a yield of around 50%.
Scientific Research Applications
Ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethyl-ethylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-16(12-11-15(3)4)13-7-9-17(10-8-13)14(18)19-6-2/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWVXTYTDDUNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCN(CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.